An In-Depth Technical Guide to 5-Fluoroisophthalic Acid (CAS No: 1583-66-0)
An In-Depth Technical Guide to 5-Fluoroisophthalic Acid (CAS No: 1583-66-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroisophthalic acid, also known as 5-fluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic dicarboxylic acid with the CAS number 1583-66-0 .[1] This compound has garnered significant interest in the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the unique electronic properties conferred by the fluorine substituent, makes it a valuable building block for the synthesis of advanced materials and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Fluoroisophthalic acid, with a focus on its practical utility for researchers in both academic and industrial settings.
Physicochemical Properties and Structural Elucidation
5-Fluoroisophthalic acid is typically an off-white to light yellow solid with a molecular formula of C₈H₅FO₄ and a molecular weight of 184.12 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 1583-66-0 | [1] |
| Molecular Formula | C₈H₅FO₄ | [1] |
| Molecular Weight | 184.12 g/mol | [1] |
| Melting Point | 296-301 °C | |
| Appearance | Off-white to light yellow solid |
The acidity of the carboxylic acid protons is influenced by the electron-withdrawing nature of the fluorine atom, and its deprotonation is governed by two acid dissociation constants, pKa₁ and pKa₂.[2]
Crystal Structure
Single-crystal X-ray diffraction studies have revealed the precise three-dimensional structure of 5-Fluoroisophthalic acid. The molecule is nearly planar, with the carboxyl groups slightly twisted relative to the benzene ring.[3] In the solid state, the molecules are organized into a two-dimensional supramolecular array through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups and C-H···F interactions.[3][4] This well-defined structure is crucial for its application as a linker in the design of crystalline materials.
Synthesis and Purification
A primary industrial synthesis route for 5-Fluoroisophthalic acid involves a multi-step process starting from 5-aminoisophthalic acid. This process utilizes the Balz-Schiemann reaction, a well-established method for introducing a fluorine atom onto an aromatic ring via diazotization of an aromatic amine.[2]
Experimental Protocol: Synthesis via Balz-Schiemann Reaction
Step 1: Diazotization of 5-Aminoisophthalic Acid
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In a suitable reaction vessel, suspend 5-aminoisophthalic acid in an aqueous solution of fluoroboric acid (HBF₄).
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Cool the suspension to 0-5 °C in an ice bath with constant stirring.
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Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Isolate the diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).
-
Carefully dry the isolated salt under vacuum at a low temperature.
-
Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and forming 5-Fluoroisophthalic acid.
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The crude product is then collected for purification.
Note: The thermal decomposition of diazonium salts can be vigorous. Appropriate safety precautions must be taken.
Caption: Synthesis workflow for 5-Fluoroisophthalic acid.
Purification by Recrystallization
Crude 5-Fluoroisophthalic acid can be effectively purified by recrystallization. The choice of solvent is critical and depends on the impurity profile. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization, leaving impurities in the mother liquor.
Spectroscopic Characterization
The identity and purity of 5-Fluoroisophthalic acid are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic protons will exhibit splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxyl carbons and the aromatic carbons. The carbons of the benzene ring will show coupling to the fluorine atom (C-F coupling), which is a key diagnostic feature.
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 5-Fluoroisophthalic acid exhibits characteristic absorption bands for its functional groups. These include a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 5-Fluoroisophthalic acid, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of 184.12.
Applications in Research and Development
Materials Science: A Key Linker for Metal-Organic Frameworks (MOFs)
5-Fluoroisophthalic acid is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The rigid dicarboxylate structure allows for the formation of robust and porous frameworks when coordinated with various metal ions. The presence of the fluorine atom can influence the framework's properties in several ways:
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic properties of the linker, which in turn can affect the photoluminescent or catalytic properties of the resulting MOF.
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Tuning of Pore Environment: The fluorine atom can modify the hydrophobicity and polarity of the pores within the MOF, influencing its selectivity for gas adsorption and separation.
-
Intermolecular Interactions: The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can play a role in the overall structure and stability of the framework.
Caption: Assembly of a Metal-Organic Framework using 5-Fluoroisophthalic acid.
Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties.[6] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity. 5-Fluoroisophthalic acid serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives are being explored for various therapeutic applications, including as enzyme inhibitors.
While specific drugs derived directly from 5-Fluoroisophthalic acid are not yet on the market, the isophthalic acid core and the presence of a fluorine atom are features found in various biologically active compounds. For instance, fluorinated heterocycles derived from related starting materials have shown a wide range of therapeutic activities, including antiviral, anti-inflammatory, and enzyme inhibitory effects.[7] The dicarboxylic acid functional groups of 5-Fluoroisophthalic acid provide convenient handles for further chemical modification and derivatization to generate libraries of compounds for biological screening.
Safety and Handling
5-Fluoroisophthalic acid is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Fluoroisophthalic acid is a valuable and versatile chemical compound with significant applications in both materials science and as a building block in medicinal chemistry. Its well-defined structure, coupled with the unique properties imparted by the fluorine atom, makes it an attractive component for the rational design of functional materials and potential therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and key applications to aid researchers in leveraging this important molecule in their scientific endeavors.
References
- Benchchem. (n.d.). Validating the Molecular Structure of 4-Fluorobenzene-1,3-dicarboxylic Acid Derivatives: A Comparative Guide.
- Supporting Information for a scientific article. (n.d.).
- Benchchem. (n.d.). Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide.
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812).
- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Benchchem. (n.d.). 5-Fluoroisophthalic Acid | High-Purity Reagent.
- 19F NMR Reference Standards. (n.d.).
- ResearchG
- Mi, J. L., Chen, L., & He, M. Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o590.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29367-29402.
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